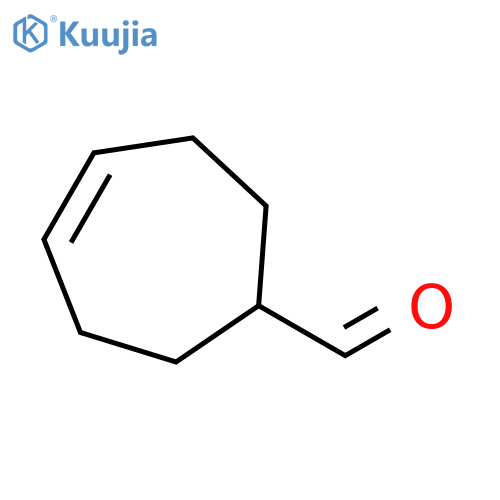Cas no 2401-88-9 (cyclohept-4-ene-1-carbaldehyde)

2401-88-9 structure
商品名:cyclohept-4-ene-1-carbaldehyde
cyclohept-4-ene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Cycloheptene-1-carboxaldehyde
- cyclohept-4-ene-1-carbaldehyde
-
- MDL: MFCD24674367
- インチ: 1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2
- InChIKey: QYTGOKJETKZZAM-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)CCC=CCC1
計算された属性
- せいみつぶんしりょう: 124.088815002g/mol
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 17.1Ų
cyclohept-4-ene-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26275014-0.5g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.5g |
$1014.0 | 2024-06-18 | |
| Enamine | EN300-26275014-1.0g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 1.0g |
$1057.0 | 2024-06-18 | |
| Enamine | EN300-26275014-10g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 10g |
$4545.0 | 2023-09-14 | ||
| Enamine | EN300-26275014-0.05g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.05g |
$888.0 | 2024-06-18 | |
| Enamine | EN300-26275014-0.25g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.25g |
$972.0 | 2024-06-18 | |
| Enamine | EN300-26275014-5g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 5g |
$3065.0 | 2023-09-14 | ||
| Enamine | EN300-26275014-0.1g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 0.1g |
$930.0 | 2024-06-18 | |
| Enamine | EN300-26275014-2.5g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 2.5g |
$2071.0 | 2024-06-18 | |
| Enamine | EN300-26275014-1g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 1g |
$1057.0 | 2023-09-14 | ||
| Enamine | EN300-26275014-10.0g |
cyclohept-4-ene-1-carbaldehyde |
2401-88-9 | 95% | 10.0g |
$4545.0 | 2024-06-18 |
cyclohept-4-ene-1-carbaldehyde 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
2401-88-9 (cyclohept-4-ene-1-carbaldehyde) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量